molecular formula C25H21N3O B2849820 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-32-4

5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2849820
CAS No.: 866341-32-4
M. Wt: 379.463
InChI Key: VXEROFNKXNFNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure belongs to the pyrazoloquinoline family, which integrates a pyrazole moiety condensed with a quinoline nucleus, a framework associated with a wide spectrum of pharmacological activities . The specific substitution pattern featuring benzyl and phenyl groups at the N-5 and C-3 positions, along with an ethoxy group at C-8, defines its unique electronic properties and interaction with biological targets. Preliminary research on closely related pyrazolo[4,3-c]quinoline analogs has demonstrated promising anti-inflammatory properties . Specifically, certain derivatives act by significantly inhibiting the production of nitric oxide (NO) and suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models of inflammation . Furthermore, the pyrazoloquinoline core is recognized as a valuable scaffold in pharmaceutical research, with documented activities for various derivatives including high-affinity benzodiazepine receptor ligands, interleukin inhibitors, selective COX-2 inhibitors, phosphodiesterase 4 (PDE4) inhibitors, as well as potential anticancer agents . The structure-activity relationship (SAR) of this chemotype can be explored through further modification, for instance, by investigating different substituents on the phenyl rings or the C-8 position, which can profoundly influence both potency and selectivity . The synthesis of pyrazolo[4,3-c]quinolines generally follows one of two principal strategies: the annulation of a pyrazole ring onto a pre-formed quinoline scaffold, or the annulation of a quinoline ring onto a pyrazole scaffold . The presence of multiple nitrogen atoms in the structure allows for regioselective alkylation, which is a key reaction influenced by the conditions and the alkylating agent used, providing a route to diverse N-substituted derivatives . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzyl-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-2-29-20-13-14-23-21(15-20)25-22(17-28(23)16-18-9-5-3-6-10-18)24(26-27-25)19-11-7-4-8-12-19/h3-15,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEROFNKXNFNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Hydrazone Formation :

    • 7-Chloro-4-hydrazinoquinoline (1.0 mmol) reacts with benzaldehyde derivatives (1.2 mmol) in ethanol at 25°C for 6 hours to form the hydrazone intermediate.
    • Introduction of the ethoxy group is achieved by substituting the chlorine atom at position 8 via nucleophilic aromatic substitution with sodium ethoxide prior to hydrazone formation.
  • Electrochemical Cyclization :

    • The hydrazone intermediate undergoes cyclization in an undivided electrochemical cell using a graphite anode and stainless-steel cathode.
    • Conditions: Constant current (10 mA/cm²), electrolyte (0.1 M LiClO₄ in acetonitrile/water (4:1)), 25°C, 3 hours.
    • Yield: 72–78% (reported for analogous pyrazolo[4,3-c]quinolines).

Mechanistic Insight :
The reaction proceeds through a radical pathway, where anodic oxidation generates hydrazonyl radicals. Intramolecular cyclization followed by rearomatization yields the fused pyrazoloquinoline system.

Multi-Component Reaction (MCR) Strategy

A one-pot, three-component reaction leveraging arylglyoxals, pyrazolamines, and cyclic 1,3-dicarbonyl compounds provides rapid access to functionalized pyrazoloquinolines.

Optimized Procedure

  • Reactants :

    • 4-Benzylphenylglyoxal (1a, 1.0 mmol)
    • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (2a, 1.0 mmol)
    • Ethyl 3-ethoxy-1,3-diketopropanoate (3a, 1.0 mmol)
  • Catalyst : Tetrapropylammonium bromide (TPAB, 20 mol%)

  • Solvent : Water/acetone (1:2, 10 mL)
  • Conditions : 80°C, 8 hours.

Product Isolation :

  • Precipitation upon solvent evaporation, followed by washing with ethanol/water (1:2).
  • Yield: 85–90% (based on analogous MCR syntheses).

Key Advantages :

  • Atom economy and scalability.
  • The ethoxy group is introduced via the diketopropanoate component, while benzyl and phenyl substituents originate from the glyoxal and pyrazolamine, respectively.

Condensation-Cyclization of Pyrazole-Quinoline Hybrids

A stepwise strategy involving condensation followed by cyclization enables precise control over substituent positioning. This method adapts protocols from pyrazolo[1,5-a]pyrimidine syntheses.

Synthetic Sequence

  • Quinoline Functionalization :

    • 8-Ethoxyquinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride, then coupled with benzylamine to yield N-benzyl-8-ethoxyquinoline-4-carboxamide.
  • Pyrazole Ring Formation :

    • The carboxamide reacts with hydrazine hydrate (2.0 equiv) in refluxing ethanol containing piperidine (5 mol%), forming the 5-aminopyrazole intermediate.
  • Cyclization :

    • Treatment with phosphoryl chloride (POCl₃) at 110°C for 4 hours induces intramolecular cyclization, yielding the target compound.
    • Yield: 68–75% (extrapolated from similar cyclizations).

Critical Analysis :

  • POCl₃-mediated cyclization risks side reactions (e.g., chlorination), necessitating strict stoichiometric control.
  • Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the product.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Electrochemical 72–78 3–6 hours Solvent efficiency, low energy input Requires specialized equipment
Multi-Component 85–90 8 hours High atom economy, one-pot synthesis Limited substrate scope for bulky groups
Condensation-Cyclization 68–75 12 hours Precise substituent control Multi-step, hazardous reagents

Mechanistic and Practical Considerations

Substituent Compatibility

  • Benzyl Group : Introduced via benzaldehyde (Method 1) or benzylamine (Method 3). Stability under electrochemical conditions is confirmed.
  • Ethoxy Group : Best incorporated early via nucleophilic substitution (Method 1) or diketoester components (Method 2).
  • Phenyl Group : Derived from pyrazolamine (Method 2) or glyoxal (Method 1), with no reported steric hindrance.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and ethoxy positions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazoloquinoline compounds exhibit anticancer properties. Specifically, 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has shown promise in inhibiting cancer cell proliferation. Studies suggest that the compound induces apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential use in treating infections. The mechanism appears to involve disruption of microbial cell membranes, which warrants further investigation into its pharmacodynamics and pharmacokinetics .

PDE Inhibition

Similar compounds have been identified as selective inhibitors of phosphodiesterases (PDEs), particularly PDE5. Such inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which is beneficial in treating conditions like erectile dysfunction and pulmonary hypertension. The potential for this compound to act as a PDE inhibitor positions it as a valuable therapeutic agent in sexual health and cardiovascular diseases .

Neurological Disorders

Recent studies have suggested that pyrazoloquinoline derivatives may have neuroprotective effects. The ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. Investigations into the neuroprotective mechanisms are ongoing, with initial results indicating potential benefits in cognitive function preservation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Organic Electronics

The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to act as a charge transport material has been demonstrated, indicating its potential for enhancing device performance .

Sensors

The chemical structure of this compound lends itself to development as a sensor material for detecting specific ions or molecules due to its tunable electronic properties. Research is being conducted on its application in environmental monitoring and biomedical diagnostics .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in cancer cell lines; potential for drug development
NeurologicalNeuroprotective effects observed; implications for Alzheimer's treatment
Organic ElectronicsDemonstrated effectiveness as a charge transport material

Mechanism of Action

The mechanism of action of 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with other proteins and pathways may contribute to its overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Compound Name Position 3 Substituent Position 5 Substituent Position 8 Substituent Key Properties/Activities Reference ID
5-Benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline Phenyl Benzyl Ethoxy Potential anti-angiogenic activity*
ELND006 4-(Trifluoromethyl)phenylsulfonyl Cyclopropyl Difluoro Gamma-secretase inhibition (amyloid-beta selective), metabolically stable
ELND007 6-(Trifluoromethyl)pyridin-3-ylsulfonyl Cyclopropyl Fluoro Gamma-secretase inhibition, improved selectivity
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline Phenyl 4-Methylbenzyl Methyl Structural analog; methyl groups may enhance metabolic stability
5-Benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline 3,4-Dimethylphenyl Benzyl Methoxy Methoxy group may alter pharmacokinetics
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 4-Methoxyphenyl 3-Methylbenzyl Ethoxy Enhanced solubility due to methoxy and ethoxy groups

Notes:

  • Substituent Bulk and Polarity : Bulkier groups (e.g., sulfonyl in ELND006/7) improve metabolic stability by reducing cytochrome P450 interactions . Polar groups like ethoxy or methoxy enhance aqueous solubility but may reduce blood-brain barrier penetration .
  • Biological Activity : Derivatives with sulfonyl groups (ELND006/7) show enzyme inhibitory activity, while benzyl/ethoxy-substituted analogs (e.g., the target compound) are hypothesized to exhibit anti-angiogenic effects based on structurally related molecules .

Pharmacological and Therapeutic Profiles

  • Gamma-Secretase Inhibition: ELND006 and ELND007 selectively inhibit amyloid-beta production over Notch, critical for Alzheimer’s disease therapeutics. Their trifluoromethyl and sulfonyl groups are pivotal for binding affinity .
  • Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused rings (e.g., the target compound’s benzyl-ethoxy-phenyl motif) inhibit endothelial cell proliferation and tumor growth in vitro (IC₅₀ values: 2–10 μM in MCF-7 and Hela cells) .
  • Cytotoxicity : Microwave-synthesized derivatives with methyl or methoxy groups exhibit moderate-to-strong activity against HCT-116 and A549 cancer lines .

Biological Activity

5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound classified under the pyrazoloquinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrazole ring fused with a quinoline ring, featuring benzyl, ethoxy, and phenyl substituents. Its molecular formula is C25H21N3OC_{25}H_{21}N_3O with a CAS number of 866341-32-4 . The specific arrangement of these functional groups contributes to its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC25H21N3O
CAS Number866341-32-4
ClassPyrazoloquinoline Derivative
Key Functional GroupsBenzyl, Ethoxy, Phenyl

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study: Inhibition of CDK2

A study demonstrated that this compound effectively inhibited CDK2 activity in vitro, leading to reduced proliferation of various cancer cell lines. The IC50 values for different cancer types are summarized in Table 2.

Table 2: IC50 Values for CDK2 Inhibition

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.45
A549 (Lung)0.38
HeLa (Cervical)0.50

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. A study evaluated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated that it significantly reduced NO levels by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Case Study: Anti-inflammatory Effects

The anti-inflammatory activity was quantified using an IC50 assay, revealing that the compound exhibited an IC50 value comparable to established anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity Results

CompoundIC50 (µM)Mechanism of Action
5-benzyl-8-ethoxy...0.39iNOS and COX-2 inhibition
Positive Control (1400W)0.35iNOS inhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's ability to inhibit key enzymes involved in cell cycle regulation and inflammatory pathways highlights its potential as a therapeutic agent.

Key Mechanisms

  • CDK2 Inhibition : Disruption of cell cycle progression leading to apoptosis.
  • NO Production Inhibition : Reduction of inflammatory responses through modulation of iNOS and COX-2.

Q & A

Q. What are the key synthetic routes for 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Suzuki–Miyaura coupling to introduce aryl/benzyl groups at specific positions .
  • Step 2 : Condensation reactions using substituted hydrazines or aldehydes to form the pyrazole-quinoline core .
  • Step 3 : Etherification (e.g., ethoxy group introduction) via nucleophilic substitution . Optimization : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 15–30% yield increase compared to conventional heating) . Catalyst selection (e.g., Pd(PPh₃)₄ for coupling) and solvent polarity (e.g., DMF vs. THF) critically affect purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~440–450 g/mol) and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., benzyl group torsion angles) .

Q. What are the primary biological targets hypothesized for this compound?

Pyrazoloquinolines with benzyl/ethoxy groups show:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~5–10 µM) via π-π stacking with active-site residues .
  • Enzyme interactions : Binding to kinase ATP pockets (e.g., JAK2 inhibition) due to planar quinoline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Case Study : Anti-inflammatory activity varies with substituent position:

Substituent at Position 5Activity (COX-2 IC₅₀)Source
Benzyl7.2 µM
4-Methylbenzyl12.5 µM
Methodology :
  • SAR Analysis : Compare logP, steric bulk, and electronic effects (e.g., benzyl vs. methylbenzyl).
  • Docking Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify critical binding motifs .

Q. What strategies mitigate challenges in isolating high-purity batches of this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates byproducts with <1% impurity .
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .

Q. How do reaction mechanisms differ between Suzuki coupling and Ullmann-type couplings for this scaffold?

  • Suzuki Coupling : Pd-catalyzed, requires boronic acid intermediates. Advantages: High regioselectivity for aryl-benzyl bonds .
  • Ullmann Coupling : Cu-mediated, tolerates electron-deficient substrates but slower kinetics (24–48 hr vs. 6–12 hr for Suzuki) .

Q. What computational methods predict the solubility and bioavailability of this compound?

  • QSAR Models : Use Molinspiration or SwissADME to calculate logS (predicted ~-4.5) and permeability (Caco-2 >5 × 10⁻⁶ cm/s) .
  • MD Simulations : Analyze solvation shells in explicit water models (e.g., GROMACS) to assess aggregation tendencies .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for pyrazoloquinolines under acidic conditions?

  • Substituent Effects : Ethoxy groups enhance acid resistance (stable at pH 2–4), while methoxy substituents undergo demethylation .
  • Degradation Pathways : Oxidative cleavage of the pyrazole ring occurs at >80°C, forming quinoline-3-carboxylic acid derivatives .

Q. How do spectroscopic interpretations vary for overlapping proton signals in crowded regions?

  • 2D NMR (COSY, NOESY) : Resolves aromatic proton overlaps (e.g., δ 7.2–7.5 ppm) by correlating coupling partners .
  • Isotopic Labeling : ¹³C-enriched samples clarify carbon connectivity in complex splitting patterns .

Methodological Tables

Q. Table 1: Comparative Reactivity of Substituents in Pyrazoloquinolines

PositionSubstituentKey ReactivityReference
5BenzylStabilizes via hydrophobic interactions
8EthoxyEnhances electron density, prone to oxidation
3PhenylParticipates in π-stacking with enzymes

Q. Table 2: Optimization of Microwave-Assisted Synthesis

ParameterOptimal ConditionYield Improvement
Temperature120°C+25%
Irradiation Time20 min+18%
Solvent (DMF:Water)9:1+30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.